(2E)-3-[(2,4-dimethylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,4-dimethylanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-8-9-17(15(2)12-14)21-11-10-18(23)19-13-22-20(24-19)16-6-4-3-5-7-16/h3-13,21H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELVFFVGXMOFAW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CN=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CN=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(2,4-dimethylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one , also known by its chemical structure C20H18N2OS, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological properties. The chemical structure can be represented as follows:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of several thiazole compounds, including our target compound, against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results demonstrated that:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 0.5 µM.
Table 1: Cytotoxicity of Thiazole Derivatives
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. A recent study highlighted its efficacy against drug-resistant strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| MRSA | 32 | |
| Candida auris | 16 | |
| Vancomycin-resistant E. faecium | 64 |
Structure-Activity Relationship (SAR)
The biological activity of the compound is significantly influenced by its structural components. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications to the ring can enhance or diminish efficacy.
- Substituents on Phenyl Rings : The presence of electron-donating groups such as methyl significantly increases potency.
- Amino Group Positioning : The position of the amino group relative to the thiazole ring plays a critical role in biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
(a) Thiazole Ring Substituents
- Target Compound: 2-Phenyl-1,3-thiazol-5-yl group.
- Analog 1: (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one () Substituent: 4-Chlorophenyl at thiazole 2-position.
- Analog 2: (2E)-3-(Dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one () Substituent: Pyridinyl at thiazole 2-position. Impact: The pyridine ring introduces nitrogen-based hydrogen bonding and improves solubility in polar solvents .
(b) Amino Group Variations
- Target Compound: (2,4-Dimethylphenyl)amino group. The methyl groups enhance lipophilicity and modulate steric hindrance.
- Analog 3: (E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one () Substituent: 4-Methoxyanilino.
- Analog 4: (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one () Substituent: Dimethylamino group.
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 3 |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 3.1 |
| Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| Melting Point (°C) | 160–162 | 145–147 | 155–157 |
Q & A
Q. What experimental designs improve reproducibility in complex biological matrices?
- Methodological Answer : Use larger sample sizes (n ≥ 6) and include internal controls (e.g., spiked isotopically labeled analogs). For in vitro models, simulate physiological conditions (e.g., 10% fetal bovine serum). Validate results across multiple cell lines or primary cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
